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molecular formula C7H6N2O2 B055792 2-Amino-4,5-dihydroxybenzonitrile CAS No. 114903-82-1

2-Amino-4,5-dihydroxybenzonitrile

Cat. No. B055792
M. Wt: 150.13 g/mol
InChI Key: PKQHDDCTJKRLRH-UHFFFAOYSA-N
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Patent
US04801705

Procedure details

To a solution of 15.65 g (87.83 mmol) of 2-amino-4,5-dimethoxybenzonitrile in 440 ml of dry dichloromethane was added dropwise at -78° C., 66.0 g (263.5 mmol) of boron tribromide. The mixture was stirred overnight while the mixture was allowed to warm to room temperature. After the addition of 180 ml of water, the resulting precipitate was filtered off and dried in vacuo (37.6 g). The crude material was dissolved in 570 ml of methanol, 0.5 ml of concentrated hydrochloric acid was added and the mixture was refluxed for 1 hour. Evaporation to dryness yielded 18.75 g of 2-amino-4,5-dihydroxybenzonitrile as the hydrobromide salt.
Quantity
15.65 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[C:8]([O:10]C)[C:7]([O:12]C)=[CH:6][C:3]=1[C:4]#[N:5].B(Br)(Br)Br.O>ClCCl>[NH2:1][C:2]1[CH:9]=[C:8]([OH:10])[C:7]([OH:12])=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
15.65 g
Type
reactant
Smiles
NC1=C(C#N)C=C(C(=C1)OC)OC
Name
Quantity
440 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
66 g
Type
reactant
Smiles
B(Br)(Br)Br
Step Three
Name
Quantity
180 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight while the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo (37.6 g)
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was dissolved in 570 ml of methanol
ADDITION
Type
ADDITION
Details
0.5 ml of concentrated hydrochloric acid was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Evaporation to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C#N)C=C(C(=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.75 g
YIELD: CALCULATEDPERCENTYIELD 142.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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